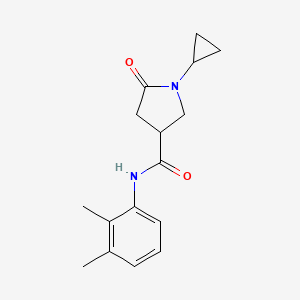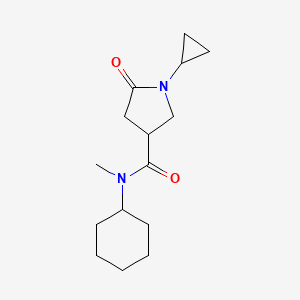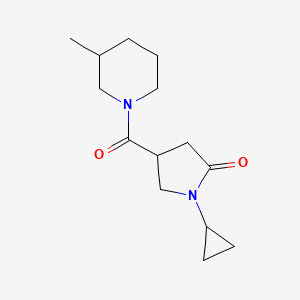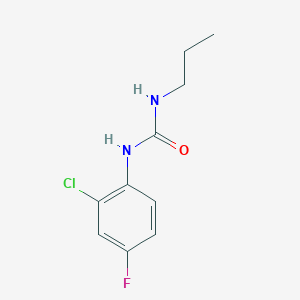![molecular formula C16H14N2OS B7515373 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. This compound is a pyrido[1,2-a]pyrimidin-4-one derivative that has a phenylsulfanylmethyl group attached to the 2-position of the pyridine ring.
作用机制
The mechanism of action of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the inhibition of protein kinases, including CDK2 and GSK-3β. The compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of their substrates. This inhibition leads to the disruption of various cellular processes, including cell cycle regulation and signal transduction, ultimately resulting in the inhibition of tumor cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one have been extensively studied. The compound has been shown to possess potent inhibitory activity against CDK2 and GSK-3β, leading to the inhibition of tumor cell growth. The compound has also been shown to possess antitumor activity in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, the compound has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is its potent inhibitory activity against CDK2 and GSK-3β, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases. The compound is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in aqueous solutions, making it challenging to use in some experiments.
未来方向
For the research on this compound include the development of new drugs for the treatment of cancer and other diseases, the investigation of its anti-inflammatory activity, and the study of its mechanism of action in more detail. Additionally, the synthesis of new derivatives of this compound with improved solubility and potency may lead to the development of more effective drugs for the treatment of various diseases.
合成方法
The synthesis of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-chloro-8-methylpyrido[1,2-a]pyrimidin-4-one with phenylsulfanylacetaldehyde in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield and high purity. The synthesis method of this compound has been reported in the literature, and it can be easily reproduced in the laboratory.
科学研究应用
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one has shown potential application in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to possess potent inhibitory activity against various protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These protein kinases are involved in various cellular processes, including cell cycle regulation and signal transduction, making them attractive targets for the development of new drugs. The compound has also been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
8-methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-8-18-15(9-12)17-13(10-16(18)19)11-20-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBROKRJSUHCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)





![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)

